MRP1 Inhibitory Potency: IC50 of 3.9 µM Against MRP1-Expressing COR.L23/R Cells
The target compound (referred to as compound 4 in the original SAR study) inhibits MRP1-mediated daunomycin efflux with an IC50 of 3.9 µM in the COR.L23/R human lung cancer cell line, which overexpresses MRP1 [1]. In the same assay, the compound shows an IC50 greater than 50 µM against P-glycoprotein (P-gp) in the EMT6/AR1.0 cell line, yielding a selectivity index of >12.8-fold for MRP1 over P-gp [1]. By comparison, the dual P-gp/MRP1 inhibitor quinazolinone analogue 3 (from a preceding series) displays IC50 values of 0.69 µM against MRP1 and 9.63 µM against P-gp, representing a selectivity window of only ~14-fold but with less absolute selectivity for MRP1 [2]. The target compound therefore offers a cleaner tool for dissecting MRP1-dependent resistance mechanisms without confounding P-gp inhibition.
| Evidence Dimension | MRP1 inhibitory potency (IC50) and selectivity versus P-gp |
|---|---|
| Target Compound Data | MRP1 IC50 = 3.9 µM; P-gp IC50 > 50 µM; Selectivity index > 12.8 |
| Comparator Or Baseline | Quinazolinone analogue 3 (dual P-gp/MRP1 inhibitor): MRP1 IC50 = 0.69 µM; P-gp IC50 = 9.63 µM; Selectivity index ~14 |
| Quantified Difference | Target compound shows >12.8-fold selectivity for MRP1 over P-gp, compared to ~14-fold for comparator; target compound has lower absolute P-gp inhibition (>50 µM vs. 9.63 µM) |
| Conditions | Daunomycin accumulation assay in COR.L23/R (MRP1-overexpressing) and EMT6/AR1.0 (P-gp-overexpressing) cell lines |
Why This Matters
For procurement decisions, the target compound's >12.8-fold selectivity window ensures that experimental results in MRP1 studies are not confounded by off-target P-gp effects, a critical requirement for mechanism-of-action studies.
- [1] Wang, S.; Folkes, A.; Chuckowree, I.; Cockcroft, X.; Sohal, S.; Miller, W.; Milton, J.; Wren, S.P.; Vicker, N.; Depledge, P.; et al. Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance-Associated Protein in Multidrug Resistance. J. Med. Chem. 2004, 47 (6), 1329–1338. DOI: 10.1021/jm031011g. View Source
- [2] Wang, S.; Folkes, A.; Chuckowree, I.; Cockcroft, X.; Sohal, S.; Miller, W.; Milton, J.; Wren, S.P.; Vicker, N.; Depledge, P.; et al. Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance-Associated Protein in Multidrug Resistance. J. Med. Chem. 2004, 47 (6), 1329–1338. DOI: 10.1021/jm031011g. View Source
